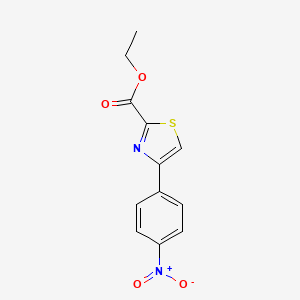

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

Description

Chemical Identity and Structural Classification

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate (CAS: 53101-04-5) is a heterocyclic organic compound belonging to the thiazole family. Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{N}{2}\text{O}{4}\text{S} $$, with a molecular weight of 278.29 g/mol. The compound features:

- A thiazole core (a five-membered ring containing sulfur at position 1 and nitrogen at position 3).

- A 4-nitrophenyl group at the 4-position of the thiazole ring.

- An ethyl ester moiety at the 2-position.

Structural Features:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)N+[O-] |

| InChI Key | BAWZXPJKMSLAOI-UHFFFAOYSA-N |

| Aromatic System | Thiazole ring with delocalized π-electrons |

| Key Functional Groups | Nitro (-NO₂), ester (-COOEt), and heterocyclic sulfur-nitrogen system |

The nitro group at the para-position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Historical Development in Heterocyclic Chemistry

Thiazoles were first synthesized in 1887 via the Hantzsch method, which involves cyclocondensation of α-haloketones with thioureas. This compound emerged as a derivative of interest in the late 20th century, coinciding with advances in:

- Regioselective functionalization : Methods to introduce nitro and ester groups at specific positions on the thiazole ring.

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions to attach aryl groups to thiazoles.

Modern synthetic routes often employ phenacyl bromides and thiourea derivatives under microwave irradiation to improve yields.

Significance in Thiazole Chemistry Research

This compound serves as a versatile building block in medicinal and materials chemistry due to:

- Pharmacophore potential : The thiazole nucleus is present in FDA-approved drugs (e.g., thiamine, dasatinib).

- Electron-deficient character : The nitro group facilitates charge-transfer interactions in optoelectronic materials.

Key Research Applications:

Position Within Carboxylated Thiazole Derivatives

Carboxylated thiazoles are a subclass characterized by ester or carboxylic acid groups. This compound occupies a unique niche due to:

Structural Comparisons:

The ester group at C2 enhances metabolic stability compared to free carboxylic acids, making it favorable for drug design.

Propriétés

IUPAC Name |

ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-10(7-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWZXPJKMSLAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435426 | |

| Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-04-5 | |

| Record name | Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Approach

The synthesis of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate typically involves:

- Formation of the thiazole ring system via cyclization reactions.

- Introduction of the 4-nitrophenyl substituent on the thiazole ring.

- Esterification to install the ethyl carboxylate group at the 2-position of the thiazole.

A common strategy involves starting from substituted phenyl precursors and thioamide or halo ketoester intermediates, followed by ring closure and nitration or direct use of nitrated phenyl precursors.

Preparation via Nitration of Ethyl 4-(4-hydroxyphenyl)-1,3-thiazole-2-carboxylate

A novel and efficient process disclosed in patent WO2016046836A2 outlines a method for preparing a closely related compound, ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, which shares structural similarity and synthetic principles with this compound. The process can be adapted for the target compound with modifications:

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate

This intermediate is prepared by reacting 4-cyanophenol with diethyldithiophosphoric acid to produce 4-hydroxythiobenzamide, which is then cyclized with ethyl 2-chloroacetoacetate under reflux in ethanol.

Step 2: Nitration Reaction

The hydroxy-substituted thiazole ester is nitrated by reacting with a metal nitrate (e.g., copper(II) nitrate) in the presence of an acid chloride (such as phosphoryl chloride) and N,N-dimethylformamide (DMF) as a solvent and reaction medium. The acid chloride activates the nitrate for electrophilic aromatic substitution on the phenyl ring.

-

- Temperature: Maintained between 25-45°C.

- Solvent: Acetonitrile and DMF mixture.

- Reaction time: Approximately 30 minutes after addition of reagents.

- Workup: Addition of water and chloroform to separate layers, washing with sodium bicarbonate solution, and solvent removal.

-

- Improved yield and better economics compared to older methods.

- Avoids use of costly starting materials like 4-hydroxy-3-nitrobenzaldehyde.

- The method is scalable and suitable for industrial synthesis.

Detailed Reaction Scheme and Example

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-cyanophenol + diethyldithiophosphoric acid + water, 50°C, 3 h | Formation of 4-hydroxythiobenzamide | 87.5 |

| 2 | 4-hydroxythiobenzamide + ethyl 2-chloroacetoacetate, ethanol, 65-70°C, 3 h | Cyclization to ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | 98 |

| 3 | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate + copper(II) nitrate + phosphoryl chloride + DMF, acetonitrile, 25-45°C, 30 min | Nitration to ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | Improved yield (not specified) |

Note: The target compound this compound can be synthesized via analogous nitration and esterification steps, adjusting substituents accordingly.

Stock Solution Preparation for Analytical and Biological Studies

For experimental and formulation purposes, the compound is often prepared as stock solutions with precise molarity. A reference table for stock solution preparation illustrates the volumes required for different masses and concentrations:

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.5935 | 17.9675 | 35.935 |

| 5 mM Solution Volume (mL) | 0.7187 | 3.5935 | 7.187 |

| 10 mM Solution Volume (mL) | 0.3594 | 1.7968 | 3.5935 |

This data assists in preparing accurate solutions for in vitro and in vivo assays, ensuring reproducibility and consistency.

Analytical and Practical Considerations

- Solvents: Acetonitrile and DMF are preferred for the nitration step due to their ability to dissolve reactants and stabilize intermediates.

- Temperature Control: Maintaining temperature below 45°C during nitration prevents decomposition and side reactions.

- Purification: Post-reaction washing with sodium bicarbonate removes acidic impurities; solvent removal yields the purified compound.

- Safety: Use of acid chlorides and metal nitrates requires appropriate safety measures due to their corrosive and oxidizing nature.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Conventional multi-step synthesis | 4-hydroxy-3-nitrobenzaldehyde | Hydroxylamine hydrochloride, sodium formate, thioacetamide, ethyl 2-chloroacetoacetate | Various | Varies | ~37% overall | Costly raw materials, low yield |

| Novel nitration process (patent WO2016046836A2) | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Metal nitrate (Cu(NO3)2), acid chloride (POCl3), DMF | Acetonitrile, DMF | 25-45°C | Improved, high | Economical, scalable, efficient |

| Stock solution preparation | Pure compound | DMSO, PEG300, Tween 80, Corn oil (for in vivo) | Various | Ambient | N/A | For formulation and biological use |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Halogenating agents or nucleophiles such as amines.

Hydrolysis: Acidic or basic conditions to cleave the ester bond.

Major Products Formed

Reduction: 4-(4-Aminophenyl)-1,3-thiazole-2-carboxylate.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate serves as a crucial building block for synthesizing potential antimicrobial agents. Research indicates that derivatives of thiazole compounds exhibit significant activity against various pathogens, including resistant strains of Staphylococcus aureus and Candida species. For instance, a study highlighted that certain thiazole derivatives demonstrated potent antimicrobial effects, positioning them as candidates for further development in treating infections caused by drug-resistant bacteria and fungi .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer properties. A recent study synthesized a series of thiazole-based compounds and evaluated their cytotoxic effects on liver carcinoma cell lines. The results indicated that specific derivatives exhibited IC50 values significantly lower than standard anticancer drugs like doxorubicin, suggesting their potential as novel anticancer agents .

Material Science

Organic Semiconductors

In the realm of material science, this compound is explored for its applications in organic semiconductors. The compound's electronic properties make it suitable for use in light-emitting diodes (LEDs) and photovoltaic devices. Research has shown that thiazole-containing materials can enhance the efficiency of charge transport in organic electronic devices, making them valuable for future technological advancements.

Biological Studies

Enzyme Interaction Studies

In biochemical research, this compound is utilized as a probe to study enzyme interactions. Its structure allows it to bind to various enzymes and receptors, facilitating investigations into their mechanisms of action. For example, studies have demonstrated that the thiazole ring can inhibit specific enzymes by blocking their active sites, leading to insights into metabolic pathways and potential therapeutic targets.

Antimicrobial Activity Data

| Compound | Target Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | S. aureus (MRSA) | 0.85 | |

| Thiazole Derivative B | C. auris | 0.72 | |

| This compound | E. faecium (VRE) | 1.10 |

Anticancer Activity Evaluation

Mécanisme D'action

The mechanism of action of Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

4-(4-Nitrophenyl)-1,3-thiazole-2-carboxylic acid: The carboxylic acid derivative of the compound.

4-(4-Nitrophenyl)-1,3-thiazole: Lacks the ester group.

Uniqueness

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of both the nitro group and the ester functionality, which allows for diverse chemical modifications and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.

Activité Biologique

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, summarizing key research findings, including cytotoxic effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole ring and nitrophenyl substituent. The presence of the nitro group is crucial as it enhances the compound's biological activity.

- Molecular Formula : C11H10N2O4S

- Molecular Weight : 258.27 g/mol

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound against various cancer cell lines.

-

Cytotoxicity Testing :

- The compound exhibited significant antiproliferative effects against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were notably lower than those for standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .

- Mechanism of Action :

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study on Antiproliferative Activity

A recent study investigated the antiproliferative effects of this compound on multiple cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner across all tested lines.

- Findings : The compound's efficacy was attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate, and what factors influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions between thiourea derivatives and α-halo ketones or esters. For example, reacting ethyl 2-bromoacetate with a nitro-substituted phenyl thioamide under basic conditions can yield the thiazole core. Key factors include reaction temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios to minimize byproducts like sulfoxides or sulfones . Purification via column chromatography or recrystallization from ethanol is critical to isolate the target compound with >95% purity .

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure and conformation of this compound?

- Methodological Answer : Single-crystal X-ray studies (e.g., at 113 K) provide precise bond lengths, angles, and dihedral conformations. For example, the nitro group on the phenyl ring and the thiazole-carboxylate moiety exhibit planar geometries, with dihedral angles between the thiazole and phenyl rings ranging from 1.5° to 72.1°, depending on crystallographic packing . Data collection with a Rigaku Saturn724+ CCD diffractometer and refinement using SHELXL (R factor < 0.06) ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : NMR reveals proton environments (e.g., ethyl ester CH at δ 1.3–1.5 ppm; aromatic protons at δ 7.5–8.2 ppm).

- FTIR : Strong absorption bands at ~1700 cm (C=O ester) and ~1520 cm (NO asymmetric stretch) confirm functional groups.

- LC-MS : Molecular ion peaks ([M+H]) validate molecular weight (e.g., m/z 335 for CHNOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as variable dihedral angles between asymmetric units?

- Methodological Answer : Structural variations in asymmetric units (e.g., dihedral angles of 72.1° vs. 45.6° between thiazole and pendant rings) arise from packing forces or dynamic disorder. Refinement strategies include:

- Applying restraints to atomic displacement parameters (ADPs).

- Validating against Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize conformers .

Q. What computational strategies predict supramolecular assembly and hydrogen-bonding patterns in crystals?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like for dimeric interactions. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrostatic potentials, identifying regions prone to C–H⋯O or π-π stacking interactions observed in experimental structures .

Q. How do steric and electronic effects of the nitro group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitutions to meta positions. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) require elevated temperatures (80–100°C) to overcome steric hindrance from the thiazole-carboxylate moiety. Kinetic studies (monitored via HPLC) reveal rate constants (k ≈ 10 s) for nitro reduction to amine derivatives .

Q. What experimental and computational approaches validate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- In vitro assays : MIC (Minimum Inhibitory Concentration) tests against Gram-negative bacteria (e.g., E. coli) show activity at 25–50 µg/mL, linked to thiazole-mediated membrane disruption.

- Docking studies : AutoDock Vina simulates binding to ATP pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol), with nitro-phenyl groups enhancing hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.